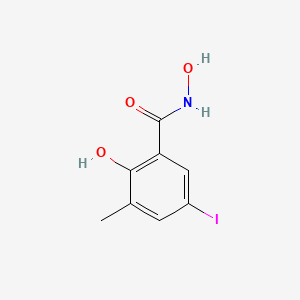

2,N-dihydroxy-5-iodo-3-methylbenzamide

Description

2,N-Dihydroxy-5-iodo-3-methylbenzamide is a benzamide derivative characterized by hydroxyl groups at the 2-position of the aromatic ring and the amide nitrogen (N-hydroxy), a methyl group at the 3-position, and an iodine atom at the 5-position. This unique combination of substituents confers distinct electronic, steric, and functional properties.

Properties

CAS No. |

864755-98-6 |

|---|---|

Molecular Formula |

C8H8INO3 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

N,2-dihydroxy-5-iodo-3-methylbenzamide |

InChI |

InChI=1S/C8H8INO3/c1-4-2-5(9)3-6(7(4)11)8(12)10-13/h2-3,11,13H,1H3,(H,10,12) |

InChI Key |

DILCFCUOIBZXII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)NO)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide typically involves the iodination of a precursor benzamide compound followed by hydroxylation and methylation. One common method involves starting with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting it with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of 2,N-dihydroxy-5-iodo-3-methylbenzamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,N-dihydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Deiodinated benzamide derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2,N-dihydroxy-5-iodo-3-methylbenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and antibacterial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,N-dihydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Antibacterial Activity: The iodine atom can disrupt bacterial cell membranes and inhibit bacterial growth.

Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide with a bulky N-(2-hydroxy-tert-butyl) group.

- Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization reactions .

- Comparison : Unlike 2,N-dihydroxy-5-iodo-3-methylbenzamide, this compound lacks halogen substituents, reducing its utility in applications requiring heavy-atom effects (e.g., crystallography or radiotherapy).

2-Hydroxy-5-nitro-N-phenylbenzamide

- Structure : Nitro group at position 5, phenylamide group.

- Key Features : The electron-withdrawing nitro group enhances ring acidity, favoring electrophilic substitution at position 4 .

- Comparison : The iodine in 2,N-dihydroxy-5-iodo-3-methylbenzamide offers a leaving group for further derivatization, whereas the nitro group in this analogue limits reactivity to reduction or displacement.

2-Chloro-5-iodo-N-(isoindolyl)benzamide

- Structure : Chlorine at position 2, iodine at 5, and isoindole substituent.

- Key Features : The isoindole group introduces a bicyclic structure, enhancing binding affinity in biological systems .

- Comparison : The target compound’s hydroxyl and methyl groups improve solubility compared to the lipophilic isoindole in this analogue.

Functional Group Comparisons

Hydroxamic Acid Derivatives

- Example : Methyl 2,4-dihydroxy-5-propanamidobenzoate ().

- Key Features : Ester and amide groups dominate solubility and stability.

- Comparison : The N-hydroxy group in 2,N-dihydroxy-5-iodo-3-methylbenzamide forms a hydroxamic acid structure, enabling metal chelation—a property absent in ester-based analogues .

Heterocyclic Analogues

- Example : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ().

- Key Features : Benzimidazole and hydrazide groups enhance interactions with biological targets.

- Comparison : The target compound’s iodine and hydroxyl groups prioritize halogen bonding and hydrogen bonding over heterocyclic π-π stacking .

Data Table: Key Structural and Functional Properties

Research Findings and Implications

- Metal Chelation : The hydroxamic acid group in 2,N-dihydroxy-5-iodo-3-methylbenzamide distinguishes it from ester and simple amide analogues, enabling applications in enzyme inhibition or metal recovery .

- Halogen Effects : The iodine atom enhances X-ray diffraction quality in crystallography and may improve pharmacokinetic properties via halogen bonding .

- Synthetic Versatility : The hydroxyl and iodine substituents allow sequential modifications, such as iodination or hydroxyl-directed metal coupling, which are less feasible in nitro- or chloro-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.